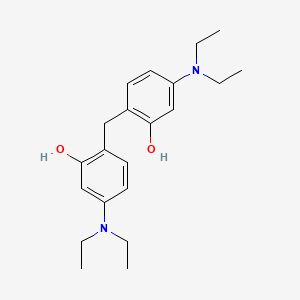
Phenol, 2,2'-methylenebis[5-(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-methylenebis[5-(diethylamino)-] is an organic compound with the molecular formula C21H30N2O2 and a molecular weight of 342.48 g/mol It is a derivative of phenol, characterized by the presence of diethylamino groups and a methylene bridge connecting two phenol units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,2’-methylenebis[5-(diethylamino)-] typically involves the reaction of 2,2’-methylenebisphenol with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the diethylamino groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2,2’-methylenebis[5-(diethylamino)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2,2’-methylenebis[5-(diethylamino)-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-methylenebis[5-(diethylamino)-] involves its interaction with molecular targets such as enzymes and receptors. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The methylene bridge provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets .
Comparison with Similar Compounds
- Phenol, 2,2’-methylenebis[6-methyl-]
- Phenol, 2,2’-methylenebis[4-chloro-]
- Phenol, 2,2’-methylenebis[3-nitro-]
Comparison: Phenol, 2,2’-methylenebis[5-(diethylamino)-] is unique due to the presence of diethylamino groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
6274-83-5 |
|---|---|
Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5-(diethylamino)-2-[[4-(diethylamino)-2-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C21H30N2O2/c1-5-22(6-2)18-11-9-16(20(24)14-18)13-17-10-12-19(15-21(17)25)23(7-3)8-4/h9-12,14-15,24-25H,5-8,13H2,1-4H3 |
InChI Key |
HQXMQJIISUSHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(CC)CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


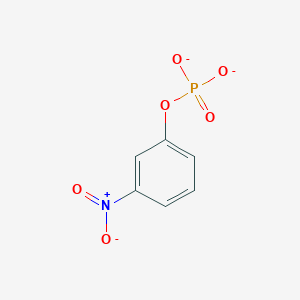
![Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate](/img/structure/B14728663.png)
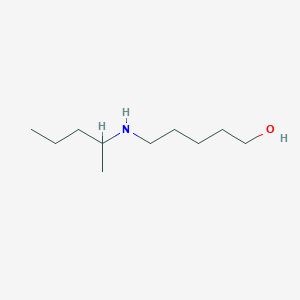
![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)
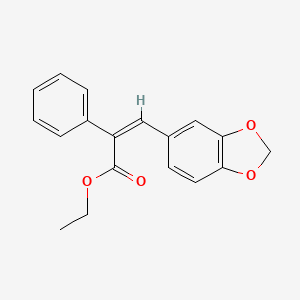


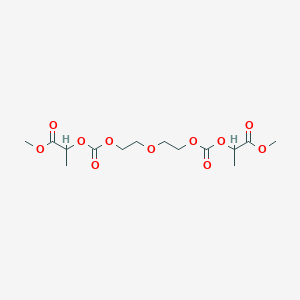
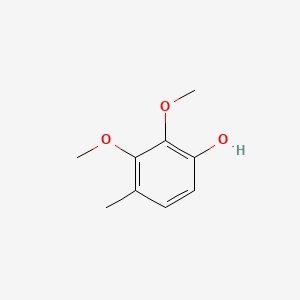
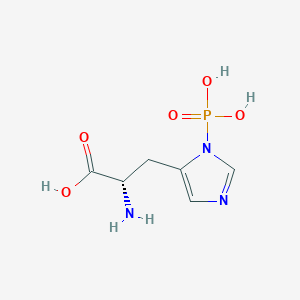
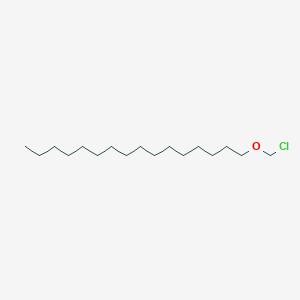
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)


